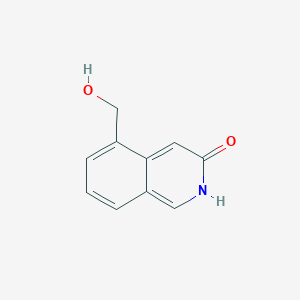
5-(Hydroxymethyl)isoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The presence of a hydroxymethyl group at the 5-position and a lactam ring at the 3-position makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)isoquinolin-3(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of isoquinoline derivatives. For instance, the deoximation of 4-hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-ones with formaldehyde can yield isoquinoline-3,4-diones, which can then be hydroxymethylated to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. Techniques such as Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization have been employed to synthesize isoquinolin-1(2H)-ones .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Hydroxymethyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The lactam ring can be reduced to form tetrahydroisoquinolines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Isoquinoline-3,4-diones.
Reduction: 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)isoquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, leading to antibacterial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
- Isoquinoline-3-carboxylic acid
- 3,4-dihydroisoquinoline
- Isoquinolin-1(2H)-one
Comparison: 5-(Hydroxymethyl)isoquinolin-3(2H)-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming derivatives. Compared to isoquinoline-3-carboxylic acid, it has a different substitution pattern that can lead to distinct biological activities. The lactam ring in this compound also differentiates it from other isoquinoline derivatives, providing unique chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-5-11-10(13)4-9(7)8/h1-5,12H,6H2,(H,11,13) |
InChI-Schlüssel |
RDVUTIWZRUZPTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
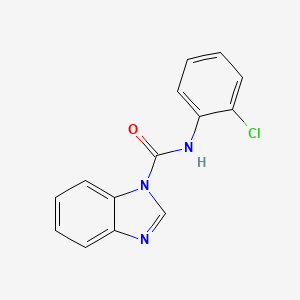
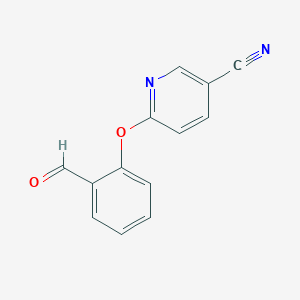

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
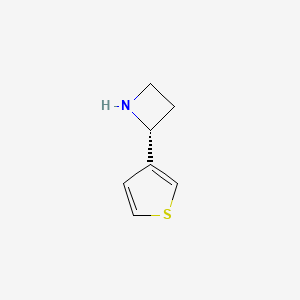
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12933614.png)
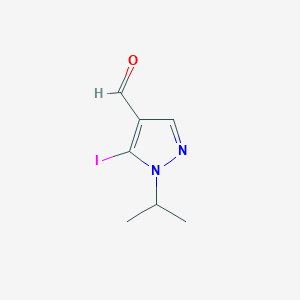
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
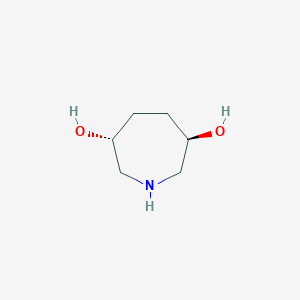
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
